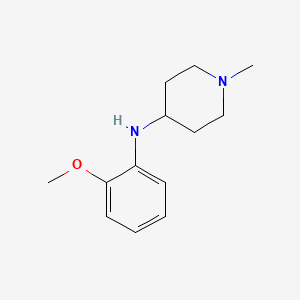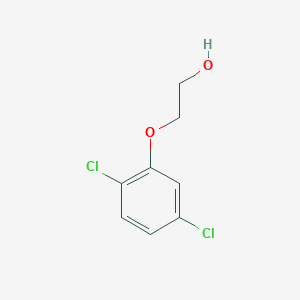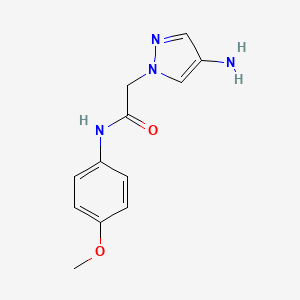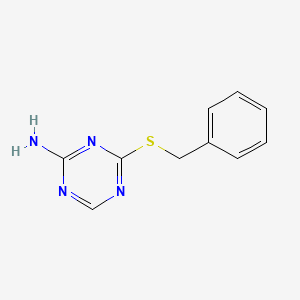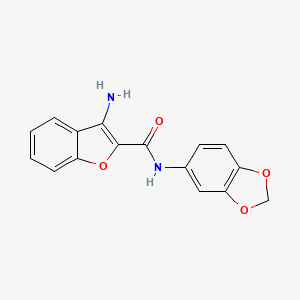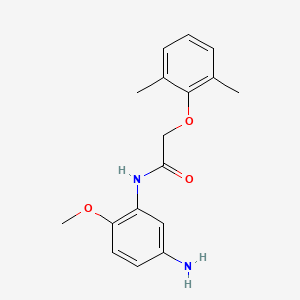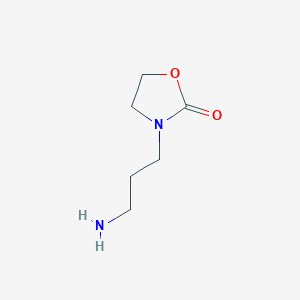
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of various materials. For instance, it was used in the synthesis of gold nanoparticles anchored on a silica substrate . APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The structural formula of APTES is C9H23NO3Si .Chemical Reactions Analysis
APTES has been used in various chemical reactions. For instance, it was used in the surface modification of cellulose nanofibrils (CNF) with different solvent systems (water, ethanol, and a mixture of both) .Physical And Chemical Properties Analysis
APTES has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .Scientific Research Applications
Surface Modification of Metal Oxide Nanoparticles
The compound is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of amine groups enhances their dispersibility and anti-bacterial property, making them suitable for various direct applications such as electrochemical sensors, catalysts, and Pickering emulsions .
Biomedical Applications
In the biomedical field, the compound provides a linkage for numerous organic, inorganic, or biochemical attachments essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging. This versatility makes it a valuable component in the development of multifunctional mesoporous silica nanoparticles for theranostics and targeted tracking .
Environmental Remediation
The compound has been applied in the adsorption of heavy metals from aqueous solutions. It is used to functionalize magnetic graphene oxide, forming a nanocomposite that exhibits high adsorption capacity for heavy metals like Pb (II), Cd (II), and Ni (II), which is crucial for water and wastewater treatment .
Affinity Chromatography
It acts as an adsorbent for affinity chromatography, where it is used to prepare positively charged slides suitable for various immunohistochemical and in situ hybridization procedures. This application is significant in the purification of biomolecules and in diagnostic assays .
Functionalization of Oxide Surfaces
The compound is extensively used to functionalize oxide surfaces that have hydroxyl groups. These surfaces can rapidly interact and form covalent bonds with silane molecules, which is a critical step in the preparation of materials for various scientific applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a type of organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of this compound are surfaces with hydroxyl groups (-OH) bearing high surface energy . These surfaces can rapidly interact and form a covalent bond with silane molecules .
Mode of Action
The compound interacts with its targets through a process known as silanization . This process involves the functionalization of surfaces with alkoxysilane molecules . The compound can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Aminopropyl)-1,3-oxazolidin-2-one are primarily related to the functionalization of surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property . The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications .
Result of Action
The result of the action of 3-(3-Aminopropyl)-1,3-oxazolidin-2-one is the creation of functionalized surfaces that can be used for various applications . These include the development of electrochemical sensors, catalysts, and Pickering emulsions . The compound also enables the covalent attachment of organic films to metal oxides .
Action Environment
The action of 3-(3-Aminopropyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the process of silanization can be affected by the presence of water or other solvents . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and pH .
properties
IUPAC Name |
3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMNQRJDFNOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-1,3-oxazolidin-2-one | |
CAS RN |
1019391-02-6 | |
| Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



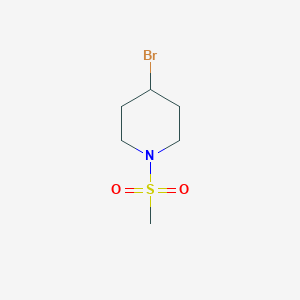

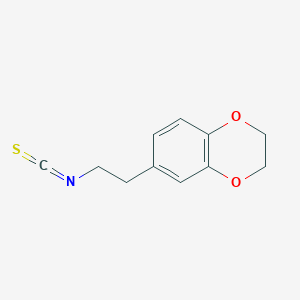
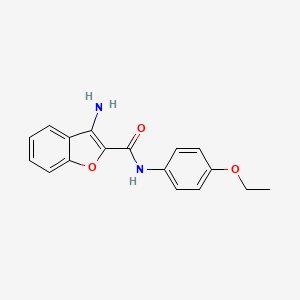
![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
